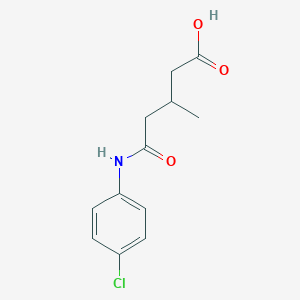![molecular formula C19H25N3O3S B277004 N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GBR 12909 is a psychoactive drug that belongs to the class of phenyltropanes. It was first synthesized in the 1980s and has since been studied for its potential use in treating various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and addiction.
作用机制
The mechanism of action of GBR 12909 involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to increased dopamine signaling in the brain, which can improve cognitive function, attention, and motivation. GBR 12909 has also been shown to have some affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), although its binding affinity for these transporters is much lower than its affinity for the DAT.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, improved cognitive function, and increased locomotor activity. It has also been shown to have some antidepressant and anxiolytic effects, although these effects are less pronounced than its effects on dopamine signaling.
实验室实验的优点和局限性
One of the main advantages of GBR 12909 for lab experiments is its high affinity for the DAT, which makes it a useful tool for studying dopamine signaling in the brain. However, its effects on other neurotransmitter systems, such as the SERT and NET, may limit its usefulness for studying specific neurotransmitter pathways. Additionally, GBR 12909 has been shown to have some potential for abuse, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on GBR 12909, including further studies on its potential use in treating neurological and psychiatric disorders, as well as studies on its mechanism of action and effects on other neurotransmitter systems. Additionally, further studies on the potential for abuse and addiction liability of GBR 12909 may be useful in determining its potential clinical applications.
合成方法
The synthesis of GBR 12909 involves several steps, including the condensation of 3-(diethylamino)propylamine with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
GBR 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In particular, it has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, GBR 12909 can increase the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved cognitive function.
属性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-4-22(5-2)13-7-12-20-26(24,25)17-11-10-16-18-14(17)8-6-9-15(18)19(23)21(16)3/h6,8-11,20H,4-5,7,12-13H2,1-3H3 |
InChI 键 |
ZDLAFWQHSUZNFL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
规范 SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)


![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)